molecular formula C16H18N2O2 B4567088 2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one

2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one

Cat. No.: B4567088
M. Wt: 270.33 g/mol
InChI Key: IQQNBNVCCFYSEC-UHFFFAOYSA-N
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Description

2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one is a complex organic compound with a unique tetracyclic structure. This compound is notable for its intricate arrangement of atoms, which includes multiple rings and heteroatoms, making it a subject of interest in various fields of chemical research.

Scientific Research Applications

2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one has several applications in scientific research:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in certain industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the tetracyclic structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents like LiAlH4 or NaBH4. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Mechanism of Action

The mechanism by which 2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one apart is its specific arrangement of atoms and rings, which imparts unique chemical properties and reactivity. This makes it a valuable compound for studying complex chemical reactions and developing new materials and drugs.

Properties

IUPAC Name

2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-15(2)16(3)13-10-11-6-4-5-7-12(11)17(13)8-9-18(16)14(19)20-15/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQNBNVCCFYSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(C3=CC4=CC=CC=C4N3CCN2C(=O)O1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one
Reactant of Route 2
2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one
Reactant of Route 3
2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one
Reactant of Route 4
2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one
Reactant of Route 5
2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one
Reactant of Route 6
2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one

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